5'-O-Tritylthymidine
Overview
Description
5’-O-Tritylthymidine is a chemical compound with the linear formula C29H28N2O5 . It has a molecular weight of 484.55 . The IUPAC name for this compound is 1-((2R,5R)-4-hydroxy-5-(trityloxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of 5’-O-Tritylthymidine consists of a trityl group attached to the 5’-O position of the thymidine molecule . The trityl group is a triphenylmethyl group, which is a bulky group composed of three phenyl rings attached to a central carbon atom .Chemical Reactions Analysis
5’-O-Tritylthymidine has been found to interact with FAK and Mdm-2 proteins in cancer cells . It was found to decrease the complex of FAK and Mdm-2 proteins, re-activate p53 activity inhibited by FAK with Mdm-2 promoter, and decrease viability in different cancer cells .Physical And Chemical Properties Analysis
5’-O-Tritylthymidine is a solid substance with a melting point of 125 °C . Its density is predicted to be 1.275±0.06 g/cm3 .Scientific Research Applications
Enzyme Inhibition and Antiviral Activity
5'-O-Tritylthymidine is significant in the field of enzyme inhibition, specifically as an inhibitor of human mitochondrial thymidine kinase (TK-2). A study by Hernández et al. (2002) demonstrated that certain derivatives of 5'-O-Tritylthymidine were more effective than the parent compound in inhibiting TK-2, indicating its potential in antiviral therapy and cancer research.
Molecular Interaction Studies
The interaction of 5'-O-Tritylthymidine with other molecules has been a focus in research to understand its biochemical properties. Prahadeeswaran et al. (2000) studied the crystal structures of 5'-O-Tritylthymidine with various organic moieties, providing insights into its molecular interactions and potential applications in drug design and development (Prahadeeswaran, S. et al., 2000).
Angiogenesis Inhibition
5'-O-Tritylated nucleoside derivatives, including 5'-O-Tritylthymidine, have shown promise in inhibiting thymidine phosphorylase and angiogenesis. This suggests potential applications in anti-cancer therapies, as reported by Liekens et al. (2006). Their study found that these derivatives inhibit angiogenesis, a crucial process in tumor growth and metastasis (Liekens, S. et al., 2006).
Nucleotide Synthesis
Research by Froehlich et al. (1989) focused on the improved synthesis of derivatives of 5'-O-Tritylthymidine, highlighting its importance in nucleotide synthesis and potential applications in molecular biology and genetic engineering (Froehlich, M. et al., 1989).
Pharmaceutical Research
The molecule has also been used in the synthesis of various analogues for pharmaceutical research. This includes the creation of new compounds with potential therapeutic applications, as indicated by studies on nucleoside analogues and their synthesis (Sung, W., 1981).
Safety And Hazards
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDHVUVGQXVYOP-JIMJEQGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-Tritylthymidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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